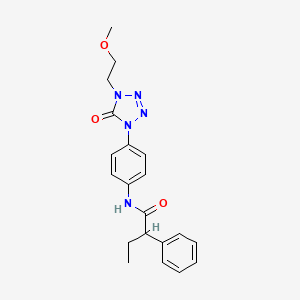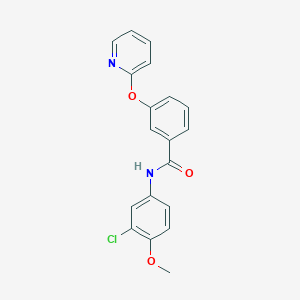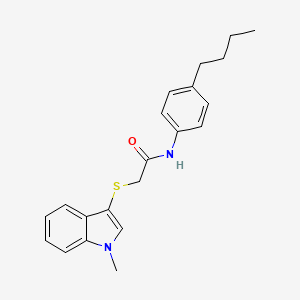![molecular formula C8H9BrN2S B2483783 [(4-Bromophenyl)methyl]thiourea CAS No. 89980-86-9](/img/structure/B2483783.png)
[(4-Bromophenyl)methyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4-Bromophenyl)methyl]thiourea (4-BPMT) is an organic compound that has been studied for its potential applications in scientific research. It is a thiourea derivative with a brominated phenyl group and a methyl group, and is a white crystalline solid with a melting point of 271-272°C. 4-BPMT has been used in various studies for its ability to interact with various proteins, enzymes, and other molecules, and has been found to have a range of biochemical and physiological effects.
Applications De Recherche Scientifique
Antibacterial Properties
Thiourea and its derivatives, including [(4-Bromophenyl)methyl]thiourea, have been found to possess antibacterial properties . For instance, one of the compounds demonstrated strong activity against Staphylococcus epidermidis (MRSE) and methicillin-resistant S. aureus (MRSA) strains .
Antioxidant Properties
Thiourea derivatives are also known for their antioxidant properties . They can neutralize free radicals, which are harmful to biological systems, thereby preventing oxidative stress and related diseases .
Anticancer Properties
Thiourea derivatives have been studied for their anticancer properties . For example, a series of [6- (4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides were synthesized and their cytotoxicity activity on three human tumor cell lines was reported .
Anti-inflammatory Properties
Thiourea derivatives are known to exhibit anti-inflammatory properties . They can potentially be used in the treatment of inflammatory diseases .
Anti-Alzheimer Properties
Thiourea derivatives have shown potential in the treatment of Alzheimer’s disease . They can potentially inhibit the formation of amyloid plaques, which are a hallmark of Alzheimer’s disease .
Antituberculosis Properties
Thiourea derivatives have been found to possess antituberculosis properties . They can potentially be used in the treatment of tuberculosis .
Antimalarial Properties
Thiourea derivatives have been studied for their antimalarial properties . They can potentially inhibit the growth of Plasmodium falciparum, the parasite that causes malaria .
Antiretroviral Properties
Thiazoles, which are structurally similar to thiourea derivatives, have been found in antiretroviral drugs . This suggests that [(4-Bromophenyl)methyl]thiourea could potentially have antiretroviral properties .
Mécanisme D'action
Target of Action
Thiourea derivatives, to which this compound belongs, have been reported to have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties . These properties suggest that the compound may interact with a variety of molecular targets involved in these biological processes.
Mode of Action
It has been suggested that thiourea derivatives may target specific molecular pathways involved in the development of diseases such as cancer . The interaction of the compound with its targets could lead to alterations in these pathways, potentially inhibiting disease progression.
Propriétés
IUPAC Name |
(4-bromophenyl)methylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2S/c9-7-3-1-6(2-4-7)5-11-8(10)12/h1-4H,5H2,(H3,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVQYFXSPFPZCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=S)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Aminomethyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-5-yl]-(5,6-dimethyl-1-benzofuran-3-yl)methanone;hydrochloride](/img/structure/B2483700.png)

![N-[(adamantan-1-yl)methyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B2483705.png)

![N-(3,5-dimethylphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2483709.png)
![(4-Ethoxyphenyl)(1-methyl-4-morpholin-4-ylpyrazolo[5,4-d]pyrimidin-6-yl)amine](/img/structure/B2483710.png)



![3-methyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2483718.png)


amine hydrochloride](/img/structure/B2483722.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2483723.png)